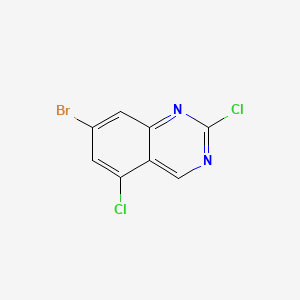
7-Bromo-2,5-dichloroquinazoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
The synthesis of 7-Bromo-2,5-dichloroquinazoline can be achieved through various methods. One common approach involves the Aza-reaction , where aniline and ethyl glyoxalate are used as substrates . Other methods include Microwave-assisted reactions , Metal-mediated reactions , Ultrasound-promoted reactions , and Phase-transfer catalysis reactions . These methods offer different advantages in terms of yield, reaction time, and environmental impact.
Análisis De Reacciones Químicas
7-Bromo-2,5-dichloroquinazoline undergoes several types of chemical reactions, including:
Substitution Reactions: Common reagents include halogens and nucleophiles, leading to the formation of various substituted quinazoline derivatives.
Oxidation and Reduction Reactions: These reactions can modify the oxidation state of the compound, resulting in different quinazoline derivatives.
Cyclization Reactions: These reactions can form fused ring systems, enhancing the compound’s biological activity.
Aplicaciones Científicas De Investigación
7-Bromo-2,5-dichloroquinazoline has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of 7-Bromo-2,5-dichloroquinazoline involves its interaction with various molecular targets. It can inhibit enzymes and interfere with protein-protein interactions, leading to its biological effects . The compound’s structure allows it to bind to specific sites on target molecules, disrupting their normal function .
Comparación Con Compuestos Similares
7-Bromo-2,5-dichloroquinazoline can be compared with other quinazoline derivatives such as:
Erdafitinib: A quinoxaline derivative used in cancer treatment.
Prazosin: A quinazoline derivative used to treat hypertension.
Gefitinib: Another quinazoline derivative used in cancer therapy.
These compounds share a similar core structure but differ in their substituents, leading to unique biological activities and applications.
Propiedades
Fórmula molecular |
C8H3BrCl2N2 |
|---|---|
Peso molecular |
277.93 g/mol |
Nombre IUPAC |
7-bromo-2,5-dichloroquinazoline |
InChI |
InChI=1S/C8H3BrCl2N2/c9-4-1-6(10)5-3-12-8(11)13-7(5)2-4/h1-3H |
Clave InChI |
VIDRMLMPJNKHTQ-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C=C(C2=CN=C(N=C21)Cl)Cl)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


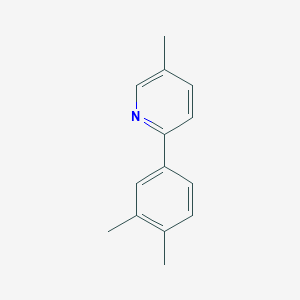

![3-Bromo-1-methyl-4,5,6,7-tetrahydropyrazolo[4,3-c]pyridine](/img/structure/B13915098.png)
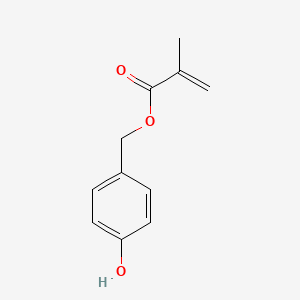
![(13S)-17-hydroxy-13-methyl-2,8,9,10,11,12,14,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-3-one](/img/structure/B13915107.png)
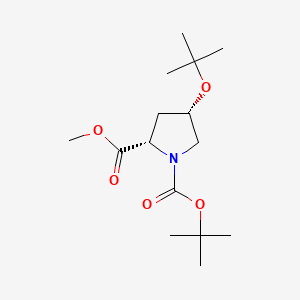
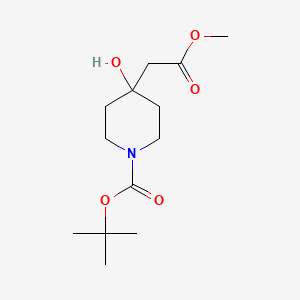
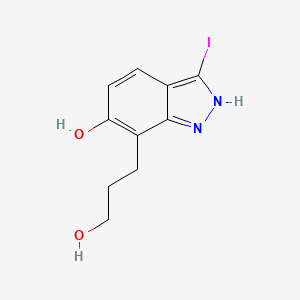
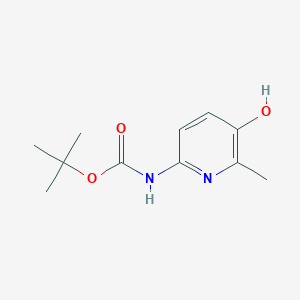
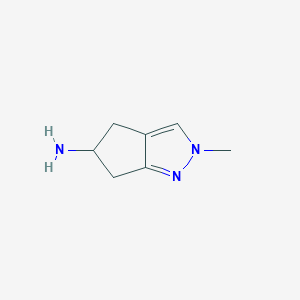
![(5S)-1,7-Diazaspiro[4.4]nonane dihydrochloride](/img/structure/B13915158.png)
![2-(cyclopentylamino)-9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-6-one](/img/structure/B13915162.png)
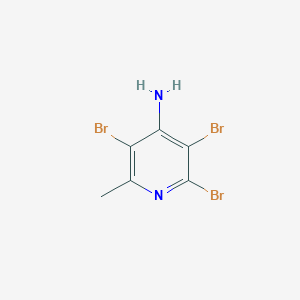
![Methyl thiazolo[5,4-c]pyridine-2-carboxylate](/img/structure/B13915178.png)
